![molecular formula C25H27N3O3S B264300 2-{[2-(3-methoxyphenyl)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B264300.png)
2-{[2-(3-methoxyphenyl)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]sulfanyl}-N-(2-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[2-(3-methoxyphenyl)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]sulfanyl}-N-(2-methylphenyl)acetamide is a chemical compound that has been synthesized and studied for its potential scientific research applications. This compound is a member of the pyrano[4,3-d]pyrimidine family and has shown promise in various research fields due to its unique chemical structure and properties.
Wirkmechanismus
The mechanism of action of 2-{[2-(3-methoxyphenyl)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]sulfanyl}-N-(2-methylphenyl)acetamide is not fully understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes that are necessary for the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{[2-(3-methoxyphenyl)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]sulfanyl}-N-(2-methylphenyl)acetamide are still being studied. However, preliminary research suggests that the compound may have a range of effects on various bodily systems, including the immune system and the cardiovascular system.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-{[2-(3-methoxyphenyl)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]sulfanyl}-N-(2-methylphenyl)acetamide in lab experiments is its unique chemical structure, which makes it a valuable tool for studying various biological processes. However, there are also limitations to using this compound, including its cost and the difficulty of synthesizing it.
Zukünftige Richtungen
There are many potential future directions for research on 2-{[2-(3-methoxyphenyl)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]sulfanyl}-N-(2-methylphenyl)acetamide. Some possible areas of research include further studies on the compound's mechanism of action, its potential as a chemotherapeutic agent, and its effects on various bodily systems. Additionally, researchers may explore ways to improve the synthesis process for this compound, making it more accessible to scientists in various research fields.
Conclusion:
In conclusion, 2-{[2-(3-methoxyphenyl)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]sulfanyl}-N-(2-methylphenyl)acetamide is a promising compound that has shown potential in various scientific research applications. While there is still much to learn about this compound, its unique chemical structure and properties make it a valuable tool for studying various biological processes.
Synthesemethoden
The synthesis of 2-{[2-(3-methoxyphenyl)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]sulfanyl}-N-(2-methylphenyl)acetamide involves a multistep process that requires specialized equipment and expertise. The exact synthesis method is beyond the scope of this paper, but it is important to note that the synthesis of this compound is a complex process that requires careful attention to detail and safety precautions.
Wissenschaftliche Forschungsanwendungen
2-{[2-(3-methoxyphenyl)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]sulfanyl}-N-(2-methylphenyl)acetamide has been studied for its potential scientific research applications in various fields. One of the most promising areas of research is in the field of cancer treatment. This compound has shown potential as a chemotherapeutic agent due to its ability to inhibit the growth of cancer cells.
Eigenschaften
Produktname |
2-{[2-(3-methoxyphenyl)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]sulfanyl}-N-(2-methylphenyl)acetamide |
---|---|
Molekularformel |
C25H27N3O3S |
Molekulargewicht |
449.6 g/mol |
IUPAC-Name |
2-[[2-(3-methoxyphenyl)-7,7-dimethyl-5,8-dihydropyrano[4,3-d]pyrimidin-4-yl]sulfanyl]-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C25H27N3O3S/c1-16-8-5-6-11-20(16)26-22(29)15-32-24-19-14-31-25(2,3)13-21(19)27-23(28-24)17-9-7-10-18(12-17)30-4/h5-12H,13-15H2,1-4H3,(H,26,29) |
InChI-Schlüssel |
ILWFZKRQPRGVDJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC(=NC3=C2COC(C3)(C)C)C4=CC(=CC=C4)OC |
Kanonische SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC(=NC3=C2COC(C3)(C)C)C4=CC(=CC=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.